molecular formula C16H18ClN3O B2473912 N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide CAS No. 78675-25-9

N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide

Cat. No.: B2473912
CAS No.: 78675-25-9
M. Wt: 303.79
InChI Key: FSGYWLQOZFSAAQ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide is a chemical compound for research applications. The presence of both a pyrazinyl ring and a pivalamide (2,2-dimethylpropanamide) group suggests potential for use in medicinal chemistry and drug discovery. The specific biological activity, mechanism of action, and primary research applications for this exact molecule require further experimental characterization. Researchers are advised to consult the product's Certificate of Analysis for detailed specifications. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans or animals. Handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2,2-dimethyl-N-pyrazin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c1-16(2,3)15(21)20(14-10-18-8-9-19-14)11-12-4-6-13(17)7-5-12/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGYWLQOZFSAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(CC1=CC=C(C=C1)Cl)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666063
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide typically involves the reaction of 4-chlorobenzyl chloride with 2,2-dimethylpropanamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its anti-tubercular activity may involve inhibition of key enzymes in the Mycobacterium tuberculosis bacterium .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations and Properties

The compound is compared to five analogues with modifications in the aromatic substituents, amide groups, or backbone (Table 1).

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituent Differences vs. Target Compound Molecular Weight (g/mol) Key Properties/Applications
Target Compound : N-(4-Chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide C₁₆H₁₇ClN₄O Reference structure 316.79 Potential pesticidal/medicinal lead
N-(4-Hydroxypyridin-3-yl)-2,2-dimethylpropanamide () C₁₀H₁₄N₂O₂ Pyridinyl hydroxyl vs. chlorobenzyl/pyrazinyl 194.23 Increased polarity; lower lipophilicity
N-(4-Chlorobenzyl)-2-cyano-3-[(4-methoxyphenyl)amino]propanamide () C₁₉H₁₉ClN₃O₂ Additional cyano and methoxyphenyl groups 356.83 Enhanced hydrogen bonding; agrochemical potential
2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorobenzyl)propanamide () C₁₇H₁₆Cl₃NO₂ Phenoxy and dichlorobenzyl substituents 372.67 Higher halogen content; pesticidal use
2,2-Dimethyl-N-(3-pyridyl)propanamide () C₁₀H₁₄N₂O Pyridinyl vs. pyrazinyl; no chlorobenzyl 194.23 Simpler structure; intermediate in drug synthesis
N-(1-Methylethyl)-N-(phenylmethyl)propanamide () C₁₄H₂₀N₂O Aliphatic substituents (isopropyl/benzyl) 232.32 Reduced aromaticity; lower stability

Functional Group Impact on Bioactivity

  • Pyrazinyl vs.
  • Chlorobenzyl vs. Dichlorobenzyl (): Additional chlorine atoms in ’s compound increase halogen bonding but may reduce solubility .

Biological Activity

N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • Chlorobenzyl Group : Enhances lipophilicity and potential interactions with biological membranes.
  • Pyrazinyl Group : May contribute to the compound's biological activity through specific receptor interactions.
  • Propanamide Backbone : Serves as a functional moiety for various chemical reactions.

The empirical formula is C13H15ClN2C_{13}H_{15}ClN_2 with a molecular weight of approximately 246.72 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial properties , particularly against mycobacteria, including those responsible for tuberculosis. The biological activity is attributed to its ability to interact with specific enzymes or receptors involved in microbial growth inhibition.

Antimicrobial Activity

In studies evaluating the effectiveness of this compound against various pathogens, it has shown:

  • Inhibition of Mycobacterium tuberculosis : The compound demonstrated significant activity against both drug-sensitive and resistant strains.
  • Broad-spectrum Antibacterial Effects : It has been effective against gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

The mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : Preliminary findings suggest that the compound may inhibit key enzymes in bacterial metabolism, thereby disrupting their growth and replication processes.
  • Binding Affinity : Interaction studies indicate that it may bind to specific proteins or enzymes relevant to microbial growth inhibition .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructureKey Features
N-(4-chlorobenzyl)-N-(2-pyrazinyl)acetamideSimilar backboneNotable antimicrobial activity
N-(4-chlorobenzyl)-2,2,2-trifluoro-N-(2-pyrazinyl)acetamideContains trifluoromethyl groupIncreased potency against certain pathogens
N-(2-pyrazinyl)acetamideLacks chlorobenzyl substitutionSimpler structure with different biological activity

This table illustrates the diversity within this chemical class while highlighting the unique attributes of this compound.

Case Studies

Several studies have investigated the biological activities of related compounds. For instance:

  • Antibacterial Efficacy Study : A series of derivatives were tested against S. aureus and mycobacteria. Six derivatives exhibited submicromolar activity against MRSA .
    • Results Summary :
      • Compound A: IC50 = 0.25 μM
      • Compound B: IC50 = 0.30 μM
      • Compound C: IC50 = 0.28 μM
    These findings suggest that modifications in structure can significantly enhance antibacterial efficacy.

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